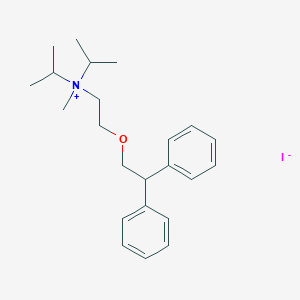
Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide, also known as DIPEA-MI, is a quaternary ammonium salt that has been widely used in scientific research applications. This compound has a unique chemical structure that makes it an ideal candidate for various biochemical and physiological studies.
Mecanismo De Acción
Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide is a quaternary ammonium salt that interacts with biological molecules through electrostatic interactions. It has been shown to bind to proteins and enzymes, altering their activity and function. The exact mechanism of action of Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide is still under investigation, but studies have suggested that it may act as a competitive inhibitor or allosteric modulator.
Efectos Bioquímicos Y Fisiológicos
Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including but not limited to, acetylcholinesterase and carbonic anhydrase. It has also been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel. In addition, Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide in lab experiments is its specificity and selectivity. It can interact with biological molecules in a controlled manner, allowing for precise experiments and measurements. However, one of the limitations of using Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
Direcciones Futuras
There are many potential future directions for research involving Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide. One area of interest is the development of new inhibitors and modulators of enzymes and ion channels. Another area of interest is the study of protein-protein interactions and the role of Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide in regulating these interactions. Additionally, the use of Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide as a phase-transfer catalyst in organic synthesis could be further explored. Overall, the unique chemical structure of Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide makes it an important tool for future research in the field of biochemistry.
Métodos De Síntesis
Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide can be synthesized by reacting diisopropylamine with 2-(2,2-diphenylethoxy)ethyl chloride in the presence of methyl iodide. The reaction is carried out in anhydrous conditions and yields a white crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide has been used in various scientific research applications, including but not limited to, the study of protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It has also been used as a phase-transfer catalyst in organic synthesis. The unique chemical structure of Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide allows it to interact with biological molecules in a specific and controlled manner, making it an important tool in the field of biochemistry.
Propiedades
Número CAS |
102571-22-2 |
|---|---|
Nombre del producto |
Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide |
Fórmula molecular |
C23H34INO |
Peso molecular |
467.4 g/mol |
Nombre IUPAC |
2-(2,2-diphenylethoxy)ethyl-methyl-di(propan-2-yl)azanium;iodide |
InChI |
InChI=1S/C23H34NO.HI/c1-19(2)24(5,20(3)4)16-17-25-18-23(21-12-8-6-9-13-21)22-14-10-7-11-15-22;/h6-15,19-20,23H,16-18H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
HVLOTLVKYOIRSA-UHFFFAOYSA-M |
SMILES |
CC(C)[N+](C)(CCOCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
SMILES canónico |
CC(C)[N+](C)(CCOCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |
Sinónimos |
2-(2,2-diphenylethoxy)ethyl-methyl-dipropan-2-yl-azanium iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)
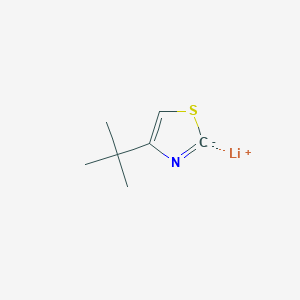
![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)
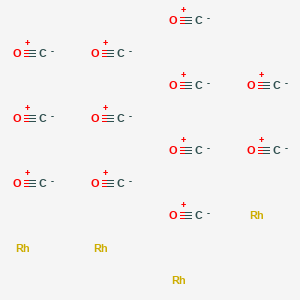
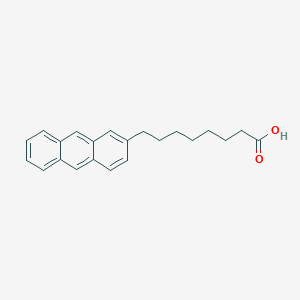
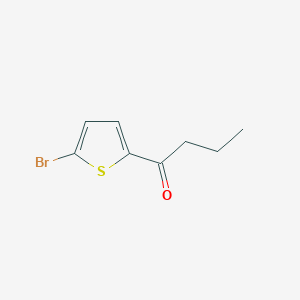
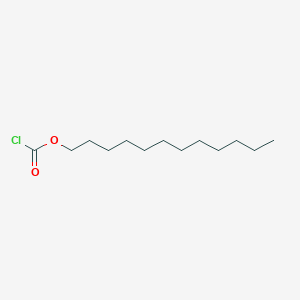
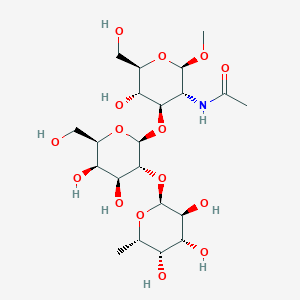
![Isopropanol, [2-14C]](/img/structure/B33646.png)
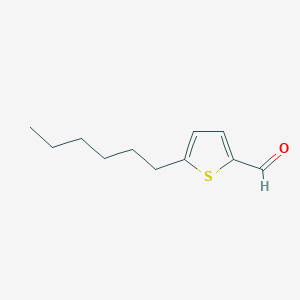
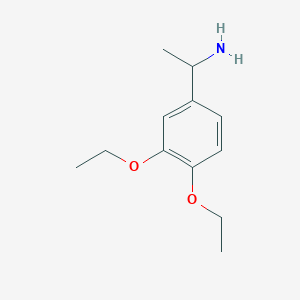
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)